molecular formula C19H17N3O7 B141312 Nocardicin E CAS No. 63555-59-9

Nocardicin E

Cat. No. B141312
CAS RN: 63555-59-9
M. Wt: 399.4 g/mol
InChI Key: KZFIBFQUCBWFAX-GOEBONIOSA-N
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Description

Nocardicin E is a molecular entity capable of donating a hydron to an acceptor . It is a bioactive molecule that is isolated from diverse actinobacteria including Nocardia spp .


Synthesis Analysis

In vitro reaction studies have shown that Nat catalyzes the addition of the homoserine sidechain which is crucial to the transfer of 3-amino-3-carboxypropyl group from S-adenosyl-l-methionine to the diverse substrates such as nocardicin E .


Molecular Structure Analysis

The molecular formula of Nocardicin E is C19H17N3O7 . It has an average mass of 399.354 Da and a monoisotopic mass of 399.106659 Da .


Chemical Reactions Analysis

Nocardicin E is involved in the biosynthesis of Nocardicin A. The enzyme Nat catalyzes the addition of the homoserine sidechain, which is crucial for the transfer of the 3-amino-3-carboxypropyl group from S-adenosyl-l-methionine to diverse substrates such as nocardicin E .

Scientific Research Applications

Antibiotic Properties and Efficacy

Nocardicin A, a predecessor of Nocardicin E, is identified as a potent monocyclic β-lactam antibiotic. It has shown significant therapeutic effects in mice infected with gram-negative bacilli, especially against strains like Pseudomonas aeruginosa and various Proteus species (Mine et al., 1977). This antibiotic demonstrates moderate in vitro activity against a broad spectrum of Gram-negative bacteria including Proteus and Pseudomonas, with low toxicity in laboratory animals (Aoki et al., 1976).

Biosynthesis Mechanism

The biosynthesis of Nocardicin A involves non-ribosomal peptide synthetases (NRPSs), NocA and NocB. These are predicted to encode a pentapeptide precursor in nocardicin A biosynthesis. A proteolytic step is likely involved in this biosynthesis, which is a rare editing event in the formation of non-ribosomal natural products (Davidsen et al., 2013).

Interaction with Beta-Lactamases

Nocardicin A exhibits high stability against both chromosomal and plasmid-mediated β-lactamases, suggesting its potential use against certain resistant bacterial strains. This stability is attributed to the combination of its low affinity to enzymes and stabilization of its monocyclic β-lactam ring (Kojo et al., 1988).

Phagocyte Function Stimulation

In therapeutic applications, nocardicin A has been shown to stimulate phagocyte function, specifically enhancing intracellular killing of Pseudomonas aeruginosa. This suggests its potential role in augmenting the immune response against bacterial infections (Banks & O'grady, 1983).

Molecular Structure and Synthesis

Nocardicins A and B are identified as novel monocyclic beta-lactam antibiotics with high antimicrobial activity. Their structures are established based on spectroscopic and chemical evidence, laying the groundwork for the synthesis of related compounds like Nocardicin E (Hashimoto et al., 1976).

Future Directions

Future directions for Nocardicin E could involve further exploration of its biosynthetic mechanisms and genetic engineering approaches for enhanced production or structural/functional modification . There is also potential for large-scale production by microbial fermentation, chemical synthesis, or semisynthetic processes .

properties

IUPAC Name

(2R)-2-[(3S)-3-[[(2E)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15+/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMOYDKOFASOBV-ORWLQXDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401106813
Record name 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nocardicin E

CAS RN

63598-46-9
Record name 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63598-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nocardicin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
BA Wilson, S Bantia, GM Salituro… - Journal of the …, 1988 - ACS Publications
… first preparation of a partially purified cell-free system from Nocardia uniformis subs, tsuyamanensis (ATCC 21806) and demonstrate its effectiveness in the conversion of nocardicin E (6…
Number of citations: 16 pubs.acs.org
AME Reeve - 1993 - search.proquest.com
… A cell-free system that accomplished the transformation using nocardicin E and AdoMet to … ; the Km for AdoMet was found to be 330 pM and the Km for nocardicin E was 14.1 pM. …
Number of citations: 2 search.proquest.com
AM Reeve, SD Breazeale, CA Townsend - Journal of Biological Chemistry, 1998 - ASBMB
… In the presence of AdoMet this enzyme catalyzes the transformation of the substrates nocardicin E, F, and G to the products isonocardicin A, B, and C, respectively. By using reverse …
Number of citations: 47 www.jbc.org
GM Salituro, CA Townsend - Journal of the American Chemical …, 1990 - ACS Publications
… was selectively converted to nocardicin F (6, anti-oxime 15:1) through the action of 30% hydrogen peroxide in the presence of a catalytic amount of sodium tungstate, or to nocardicin E (…
Number of citations: 90 pubs.acs.org
J Martín, R Méndez - Journal of liquid chromatography, 1988 - Taylor & Francis
A method for extraction and quantification of cefmetazole and nocardicins A and E in serum and urine samples is described in this paper. Sample pretreatment is carried out using solid-…
Number of citations: 1 www.tandfonline.com
R Metz, S Henning, WP Hammes - Archives of microbiology, 1986 - Springer
… , since nocardicin E, which lacks this substituent fails to inhibit murein synthesis (data not shown). Correspondingly, the purified enzyme is not affected by nocardicin E. However, the …
Number of citations: 28 link.springer.com
M Gunsior, SD Breazeale, AJ Lind, J Ravel, JW Janc… - Chemistry & biology, 2004 - cell.com
… G to nocardicin E or F could not be detected under the 3Present address: The Institute for … accumulation of nocardicin E, 5, or nocardicin G, 7, was observed in the nat disruption mutants …
Number of citations: 81 www.cell.com
J Hosoda, T Konomi, N Tani, H Aoki… - Agricultural and …, 1977 - academic.oup.com
… NMR spectrum of nocardicin E in dimethyl sulfoxide-d, shows the amide proton at 90 ppm, while in nocardicin F it is at 8,82 ppm (doublet, J=8 Hz). This difference in th chemical shift of …
Number of citations: 63 academic.oup.com
WL Kelly, CA Townsend - Journal of bacteriology, 2005 - Am Soc Microbiol
… with nocardicin G to form nocardicin E and/or its … nocardicin E formation, the subsequent action of Nat, which attaches the homoseryl side chain to both nocardicin G and nocardicin E …
Number of citations: 31 journals.asm.org
WL Kelly, CA Townsend - Journal of the American Chemical …, 2002 - ACS Publications
… Due to the occurrence of nocardicin E in N. uniformis fermentation broth, it is surprising that the ability of NocL to oxidize nocardicin G is not also observed. It is possible nocardicin G is …
Number of citations: 49 pubs.acs.org

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